5-Methyl-4-(trifluoromethyl)thiazol-2-amine 5-Methyl-4-(trifluoromethyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 925006-42-4
VCID: VC6538641
InChI: InChI=1S/C5H5F3N2S/c1-2-3(5(6,7)8)10-4(9)11-2/h1H3,(H2,9,10)
SMILES: CC1=C(N=C(S1)N)C(F)(F)F
Molecular Formula: C5H5F3N2S
Molecular Weight: 182.16

5-Methyl-4-(trifluoromethyl)thiazol-2-amine

CAS No.: 925006-42-4

Cat. No.: VC6538641

Molecular Formula: C5H5F3N2S

Molecular Weight: 182.16

* For research use only. Not for human or veterinary use.

5-Methyl-4-(trifluoromethyl)thiazol-2-amine - 925006-42-4

Specification

CAS No. 925006-42-4
Molecular Formula C5H5F3N2S
Molecular Weight 182.16
IUPAC Name 5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C5H5F3N2S/c1-2-3(5(6,7)8)10-4(9)11-2/h1H3,(H2,9,10)
Standard InChI Key HWYYJHNBRZGNPN-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Thiazole Framework

The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. In 5-methyl-4-(trifluoromethyl)thiazol-2-amine, the substitutions at positions 4 and 5 introduce steric and electronic modifications that influence reactivity. The trifluoromethyl group at position 4 is strongly electron-withdrawing, polarizing the ring and affecting its interaction with biological targets . The methyl group at position 5 contributes to hydrophobic interactions, potentially enhancing membrane permeability .

Molecular Descriptors and Stereoelectronic Properties

The IUPAC name, 5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, reflects its substitution pattern . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC11H9F3N2S\text{C}_{11}\text{H}_9\text{F}_3\text{N}_2\text{S}
Molecular Weight258.26 g/mol
SMILES NotationCC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F
InChIKeySUDKFQSYTBBEGL-UHFFFAOYSA-N

The trifluoromethyl group’s electronegativity (χ=3.98\chi = 3.98) creates a dipole moment, while the methyl group’s inductive effect slightly donates electrons to the ring . These features are critical in drug design, where electronic complementarity to target proteins is essential .

Synthetic Methodologies

Hantzsch–Thiazole Synthesis

The Hantzsch method, involving the reaction of α-halo ketones with thioureas, is widely used for thiazole derivatives . For 5-methyl-4-(trifluoromethyl)thiazol-2-amine, a modified approach employs 3-chloro-2,4-pentanedione and 4-(trifluoromethyl)phenylthiourea under reflux conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the halo ketone, followed by cyclodehydration :

C5H7ClO2+C7H5F3N2SC11H9F3N2S+HCl+H2O\text{C}_5\text{H}_7\text{ClO}_2 + \text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{S} \rightarrow \text{C}_{11}\text{H}_9\text{F}_3\text{N}_2\text{S} + \text{HCl} + \text{H}_2\text{O}

Yields typically range from 65–80%, with purity optimized via silica gel chromatography .

Alternative Routes: Cyclocondensation and Functionalization

A two-step synthesis involving 1,1,1-trifluoropentane-2,4-dione and cyclopentylthiourea has been reported . The dione undergoes iodination with [hydroxy(tosyloxy)iodo]benzene, followed by cyclocondensation with thiourea to form the thiazole core. This method avoids halogenated intermediates, reducing environmental impact but requiring stringent temperature control (60–70°C) .

Physicochemical Properties

Solubility and Partition Coefficients

The LogP value (estimated at 2.8 via computational methods ) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with co-solvents like DMSO for biological assays .

Biological Activity and Applications

Kinase Inhibition

In cancer research, analogous thiazoles inhibit tyrosine kinases such as EGFR and VEGFR-2 . Molecular docking studies suggest the trifluoromethyl group forms hydrophobic interactions with kinase ATP-binding pockets, while the amine participates in hydrogen bonding .

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